molecular formula C24H26ClFN2O2 B10786794 N-(2-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-2-furancarboxamide,monohydrochloride CAS No. 2749619-19-8

N-(2-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-2-furancarboxamide,monohydrochloride

Cat. No.: B10786794
CAS No.: 2749619-19-8
M. Wt: 428.9 g/mol
InChI Key: MWNUNUUSWDQRTO-UHFFFAOYSA-N
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Description

"N-(2-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-2-furancarboxamide, monohydrochloride" is a synthetic opioid structurally related to fentanyl, a potent µ-opioid receptor agonist. This compound features a 4-piperidinyl core substituted with a 2-fluorophenyl group and a 2-furancarboxamide moiety, distinguishing it from classical fentanyl derivatives. Its monohydrochloride salt form enhances solubility and bioavailability, typical of pharmaceutical opioids.

Properties

CAS No.

2749619-19-8

Molecular Formula

C24H26ClFN2O2

Molecular Weight

428.9 g/mol

IUPAC Name

N-(2-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide;hydrochloride

InChI

InChI=1S/C24H25FN2O2.ClH/c25-21-9-4-5-10-22(21)27(24(28)23-11-6-18-29-23)20-13-16-26(17-14-20)15-12-19-7-2-1-3-8-19;/h1-11,18,20H,12-17H2;1H

InChI Key

MWNUNUUSWDQRTO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N(C2=CC=CC=C2F)C(=O)C3=CC=CO3)CCC4=CC=CC=C4.Cl

Origin of Product

United States

Preparation Methods

The synthesis of ortho-fluoro Furanyl fentanyl (hydrochloride) involves several steps. The synthetic route typically starts with the preparation of N-(2-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-2-furancarboxamide. This is achieved through a series of reactions including amide formation and piperidine ring formation . The reaction conditions often involve the use of solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethanol, methanol, and phosphate-buffered saline (PBS) at pH 7.2

Chemical Reactions Analysis

Ortho-fluoro Furanyl fentanyl (hydrochloride) undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

  • Pain Management :
    • N-(2-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-2-furancarboxamide is primarily studied for its potential as an analgesic. Its structural similarity to fentanyl suggests it may exhibit strong opioid-like effects, making it a candidate for pain relief therapies.
    • Case studies indicate that compounds in this class can provide significant analgesia with a lower risk of side effects compared to traditional opioids .
  • Research on Opioid Receptors :
    • This compound interacts with mu-opioid receptors, which are critical in mediating pain relief. Studies have shown that modifications to the piperidine ring and the addition of fluorine can alter binding affinity and efficacy at these receptors .
    • Research has focused on understanding how structural variations influence receptor selectivity and the resulting pharmacodynamic effects.
  • Potential in Treating Opioid Use Disorder :
    • Given the opioid crisis, there is ongoing research into using compounds like N-(2-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-2-furancarboxamide as part of treatment regimens for opioid dependence. Their unique properties may help manage withdrawal symptoms while minimizing abuse potential .

Toxicological Studies

Toxicological assessments are crucial for understanding the safety profile of this compound. Preliminary studies have indicated that while it possesses potent analgesic properties, there are concerns regarding its potential for toxicity and abuse:

  • Acute Toxicity : Animal studies have shown varying degrees of toxicity depending on dosage and administration route. The need for careful dosing is emphasized to mitigate adverse effects .
  • Chronic Exposure Effects : Long-term studies are necessary to evaluate the risks associated with prolonged use, particularly concerning dependence and tolerance development.

Research Findings

A comprehensive review of literature reveals several key findings regarding the applications and implications of N-(2-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-2-furancarboxamide:

Study FocusFindings
Analgesic EfficacyDemonstrated significant pain relief in animal models compared to controls .
Opioid Receptor BindingHigh affinity for mu-opioid receptors with a unique binding profile .
ToxicologyNotable acute toxicity at high doses; further studies recommended .
Potential for AbuseRisk assessment indicates a high potential for misuse similar to fentanyl analogs .

Comparison with Similar Compounds

Table 1. Structural and Pharmacokinetic Comparison

Compound Name Key Structural Features Metabolic Pathway Legal Status
Fentanyl 4-piperidinyl, phenylpropanamide CYP3A4 → norfentanyl Schedule II
Target Compound 4-piperidinyl, 2-fluorophenyl, furancarboxamide CYP3A4 (inferred) Schedule I (analog)
para-Fluoro Tetrahydrofuran Fentanyl 4-piperidinyl, tetrahydrofuran, para-fluorophenyl CYP3A4 (predicted) Schedule I
Furanyl Fentanyl 4-piperidinyl, phenyl, furancarboxamide CYP3A4 → norfentanyl Schedule I
W-18 2-piperidinylidene, sulfonamide, nitro group Unknown Controlled (designer drug)

Biological Activity

N-(2-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-2-furancarboxamide, monohydrochloride is a synthetic compound within the class of piperidine derivatives, closely related to fentanyl analogs. This article explores its biological activity, pharmacological properties, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C21H25FN2O2·HCl
  • Molecular Weight : 372.91 g/mol

The structure includes a furancarboxamide moiety, which is significant for its biological interactions. The presence of a fluorine atom in the phenyl ring may influence its binding affinity and potency at opioid receptors.

N-(2-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-2-furancarboxamide primarily functions as an agonist at the mu-opioid receptor (MOR). This mechanism is similar to other fentanyl analogs, which are known for their high potency and efficacy in pain management.

Binding Affinity

Studies have shown that this compound exhibits a high binding affinity for MOR, with Ki values comparable to those of fentanyl derivatives. For instance, the binding affinity in various assays indicates that it could be significantly more potent than morphine, with IC50 values in the nanomolar range .

Analgesic Effects

Research indicates that this compound demonstrates substantial analgesic properties. In animal models, it has been reported to produce dose-dependent analgesia, which is consistent with its action as an opioid agonist. The effective dose (ED50) for analgesic activity is notably low, suggesting high potency .

Side Effects and Toxicity

Like other opioids, N-(2-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-2-furancarboxamide can lead to adverse effects such as respiratory depression, sedation, and potential for addiction. Toxicological studies indicate that overdose scenarios can result in severe respiratory failure, necessitating careful dosage management in clinical settings .

Comparative Table of Fentanyl Analog Potencies

Compound NameED50 (mg/kg)Binding Affinity (Ki nM)Comments
N-(2-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-2-furancarboxamide0.00770.0279High potency similar to fentanyl
Fentanyl0.0030.003Standard reference for potency
Morphine0.11.0Lower potency compared to fentanyl analogs

Case Studies and Research Findings

  • Analgesic Efficacy Study : A study conducted on rodents demonstrated that N-(2-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-2-furancarboxamide provided significant pain relief compared to controls. The study utilized the hot plate test to measure latency to response, indicating robust analgesic effects at lower doses than traditional opioids .
  • Respiratory Depression Analysis : Another research effort assessed the compound's impact on respiratory function in a controlled setting. Results indicated that while effective at analgesia, it also caused notable respiratory depression at higher doses, underscoring the need for cautious application in clinical environments .
  • Comparative Pharmacokinetics : A pharmacokinetic study revealed that this compound is rapidly metabolized in vivo, with metabolites detectable in urine and blood samples shortly after administration. The metabolites were identified using mass spectrometry techniques, providing insights into its metabolic pathways and potential implications for drug testing .

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